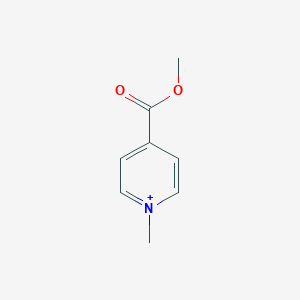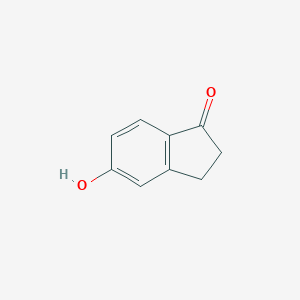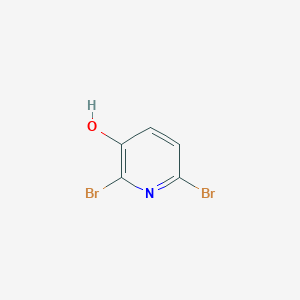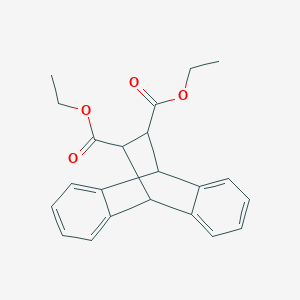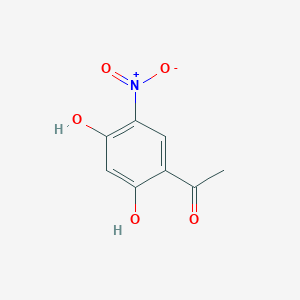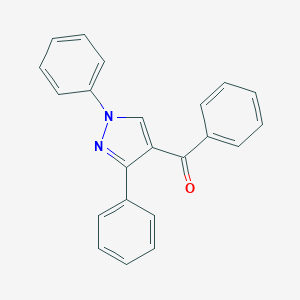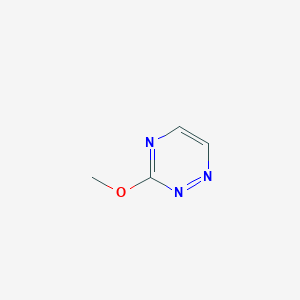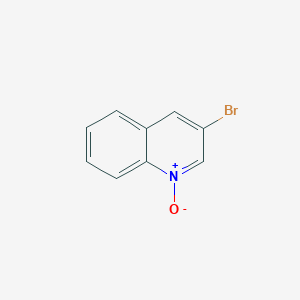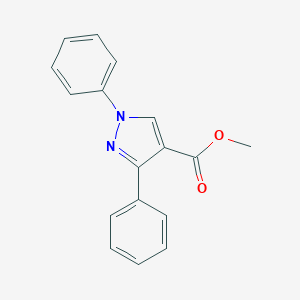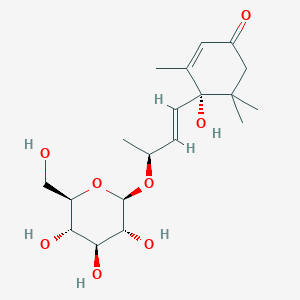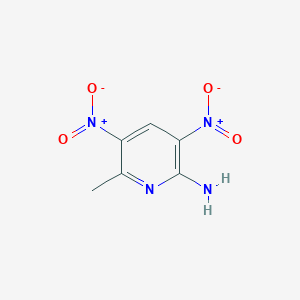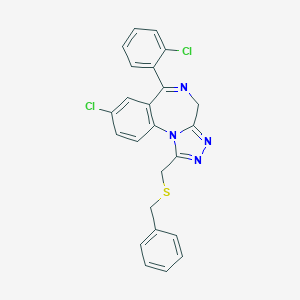
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-, also known as CMT-3, is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is not fully understood. However, studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have various biochemical and physiological effects. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to induce apoptosis in cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have analgesic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have relatively low toxicity in animal studies. However, one limitation of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its complex synthesis process, which requires skilled chemists and specialized equipment.
Zukünftige Richtungen
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. One direction is to further investigate its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. Other future directions include the development of more efficient synthesis methods for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- and the investigation of its potential side effects and toxicity in humans.
Conclusion
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and analgesic effects. While 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has several advantages for lab experiments, its complex synthesis process and potential side effects and toxicity in humans require further investigation.
Synthesemethoden
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can be synthesized through a multi-step process involving the reaction of 8-chloro-6-(2-chlorophenyl)-1-((phenylmethyl)thio)methyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with various reagents. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have analgesic effects, which may be useful in the treatment of pain.
Eigenschaften
| 72913-11-2 | |
Molekularformel |
C24H18Cl2N4S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
1-(benzylsulfanylmethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C24H18Cl2N4S/c25-17-10-11-21-19(12-17)24(18-8-4-5-9-20(18)26)27-13-22-28-29-23(30(21)22)15-31-14-16-6-2-1-3-7-16/h1-12H,13-15H2 |
InChI-Schlüssel |
VQEGPALUOXMZCL-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5 |
Kanonische SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5 |
| 72913-11-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
